Tetrahydrothiopyran-4-one
CAS No.: 1072-72-6
Cat. No.: VC21540366
Molecular Formula: C5H8OS
Molecular Weight: 116.18 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1072-72-6 |
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Molecular Formula | C5H8OS |
Molecular Weight | 116.18 g/mol |
IUPAC Name | thian-4-one |
Standard InChI | InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2 |
Standard InChI Key | OVRJVKCZJCNSOW-UHFFFAOYSA-N |
SMILES | C1CSCCC1=O |
Canonical SMILES | C1CSCCC1=O |
Chemical Structure and Properties
Tetrahydrothiopyran-4-one is a six-membered heterocyclic compound containing a sulfur atom in the ring and a ketone group at the 4-position. Its molecular formula is C5H8OS, featuring a structure analogous to tetrahydro-4H-pyran-4-one where the oxygen heteroatom is replaced with sulfur.
Structural Characteristics
The structural characteristics of tetrahydrothiopyran-4-one include:
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A six-membered ring with a sulfur heteroatom
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A ketone functionality at the 4-position
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Longer C-S bonds (approximately 1.8 Å) compared to C-O bonds (1.4 Å) in the oxygen analog
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Different ring conformation due to the larger sulfur atom
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Modified electronic distribution within the ring system
Synthesis Methods
Laboratory to Pilot Scale Production
While specific information for tetrahydrothiopyran-4-one is limited, the scaling approaches used for tetrahydro-4H-pyran-4-one provide valuable insights. For the oxygen analog, researchers have developed efficient methods that achieved "a purity of 99.7% and a product yield of 95.9%" using composite oxide catalysts.
Similar optimization strategies could be applied to the synthesis of tetrahydrothiopyran-4-one, focusing on:
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Catalyst selection and optimization
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Reaction conditions (temperature, pressure, solvent system)
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Purification methods (distillation parameters, recrystallization)
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Process safety considerations
Chemical Reactivity
Functional Group Reactivity
Tetrahydrothiopyran-4-one exhibits distinct reactivity due to the presence of both a sulfur heteroatom and a ketone functionality:
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Ketone Reactivity: The carbonyl group participates in nucleophilic addition reactions, reduction reactions, and condensation processes.
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Sulfur Reactivity: The sulfur atom influences the ring's electronic properties and can undergo oxidation to sulfoxide or sulfone derivatives.
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α-Position Reactivity: Enhanced acidity of α-hydrogens allows for enolization, aldol-type reactions, and α-functionalization.
Comparison with Oxygen Analog
The reactivity differences between tetrahydrothiopyran-4-one and tetrahydro-4H-pyran-4-one arise from the fundamental differences between sulfur and oxygen:
Applications in Organic Synthesis
Building Block Applications
Tetrahydrothiopyran-4-one serves as a versatile building block in organic synthesis due to its unique structure and reactivity profile:
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Heterocyclic Chemistry: Used to construct more complex heterocyclic structures containing sulfur.
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Functional Group Manipulation: The ketone group provides a handle for introducing various functional groups.
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Asymmetric Synthesis: Potential applications in stereoselective reactions similar to those of tetrahydro-4H-pyran-4-one, which is "employed in a study of the enantioselective alpha-aminoxylation of ketones with nitrosobenzene and L-proline in an ionic liquid" .
Pharmaceutical Applications
Sulfur-containing heterocycles have significant importance in medicinal chemistry:
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Bioactive Compounds: Tetrahydrothiopyran-4-one derivatives may exhibit biological activities similar to but distinct from their oxygen counterparts.
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Drug Development: The unique structural and electronic properties of the sulfur heterocycle can influence drug-target interactions, potentially leading to novel therapeutic agents.
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Metabolic Considerations: The presence of sulfur introduces different metabolic pathways compared to oxygen analogs, potentially affecting pharmacokinetic properties.
Research Developments and Future Directions
Current Research Focus
Research on tetrahydrothiopyran-4-one and related compounds focuses on:
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Synthetic Methodology: Development of efficient and scalable methods for synthesis.
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Structure-Activity Relationships: Understanding how the sulfur atom affects biological activity compared to oxygen analogs.
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Catalytic Applications: Exploring potential catalytic properties in organic transformations.
Future Research Opportunities
Several promising research directions for tetrahydrothiopyran-4-one include:
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Medicinal Chemistry: Further exploration of biological activities, especially in comparison with oxygen analogs.
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Green Chemistry: Development of environmentally friendly synthesis methods, potentially adapting approaches used for tetrahydro-4H-pyran-4-one.
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Materials Science: Investigation of applications in polymer chemistry and materials development.
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Asymmetric Catalysis: Exploration of chiral derivatives for applications in asymmetric synthesis.
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